molecular formula C8H7ClN2O B1473288 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one CAS No. 1226898-93-6

2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Cat. No.: B1473288
CAS No.: 1226898-93-6
M. Wt: 182.61 g/mol
InChI Key: CAXRNOBCSUDRMU-UHFFFAOYSA-N
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Description

2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a chloro substituent at the second position and a ketone functional group at the fifth position of the naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloronicotinic acid with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent reduction to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like ammonia or primary amines in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of amine or thiol derivatives.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of oxidized derivatives with different functional groups.

Scientific Research Applications

2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one involves its interaction with specific molecular targets. The chloro and ketone functional groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one can be compared with other naphthyridine derivatives such as:

    2-Chloro-1,6-naphthyridine: Lacks the ketone group, resulting in different chemical reactivity.

    7,8-Dihydro-1,6-naphthyridin-5(6H)-one: Lacks the chloro substituent, affecting its substitution reactions.

    2-Methyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one: Has a methyl group instead of a chloro group, leading to different steric and electronic effects.

Properties

IUPAC Name

2-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-7-2-1-5-6(11-7)3-4-10-8(5)12/h1-2H,3-4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXRNOBCSUDRMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 2-hydroxy-7,8-dihydro-6H-[1,6]naphthyridin-5-one (17 g, 73.1 mmol) in phosphorus oxychloride (30 mL) was stirred at 100° C. for 8 h. The solvent was evaporated in vacuo. The mixture was basified with a saturated solution of NaHCO3 and extracted with EtOAc. The organic layer was separated, dried (Na2SO4), filtered and the solvents evaporated in vacuo. The crude product was purified by flash column chromatography (silica; petroleum ether/EtOAc 1/1). The desired fractions were collected and the solvents evaporated in vacuo to yield 2-chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one (4.81 g, 36%) as a solid.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-5-oxo-7,8-dihydro-5H-[1,6]naphthyridine-6-carboxylic acid methyl ester (60 mg, 0.25 mmol) and sodium methoxide (40 mg, 0.75 mmol) in 2 mL of 1,4-dioxane was subject to microwave reaction at 110° C. for 30 min. After removal of 1,4-dioxane, the residue was dissolved in DCM and the DCM solution was washed with water and brine. The organic layer was then dried over anhy. Na2SO4, filtered and concentrated in vacuo to give a crude product. Prep-TLC separation (30% EtOAc in hexane) then afforded the tile compound (28 mg, 63%) as a white solid. MS: 183.1 (M+H+).
Name
sodium methoxide
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one
Reactant of Route 2
2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one
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2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one
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2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one
Reactant of Route 6
2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one

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